

A Comparative Guide to the Biocompatibility of Polyethersulfone for Medical Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulphenone

Cat. No.: B1682532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical step in the design and development of medical devices. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. Polyethersulfone (PES) is a high-performance thermoplastic polymer frequently utilized in medical devices due to its excellent mechanical strength, thermal stability, and chemical resistance. This guide provides an objective comparison of the biocompatibility of PES with other commonly used medical polymers: Polysulfone (PSU), Polyetheretherketone (PEEK), and Polyethylene (PE). The information presented is supported by experimental data to aid in material selection for various medical device applications.

Executive Summary

Polyethersulfone (PES) is a widely used biomaterial, particularly in applications such as hemodialysis membranes. While it possesses desirable physical properties, its inherent hydrophobicity can lead to challenges in biocompatibility, notably in blood-contacting applications where it can promote protein adsorption and platelet adhesion. Modifications of PES surfaces are often employed to enhance its biocompatibility. In comparison, Polysulfone (PSU) shares similarities with PES but can exhibit different performance characteristics. Polyetheretherketone (PEEK) is a high-performance polymer with excellent biocompatibility, often favored for implantable devices. Polyethylene (PE), particularly in its ultra-high molecular

weight form (UHMWPE), is a well-established biomaterial for orthopedic implants, though its wear particles can elicit an inflammatory response.

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the biocompatibility of PES, PSU, PEEK, and PE. It is important to note that direct comparative studies across all four polymers are limited, and data may be compiled from different sources. Experimental conditions can influence results, and this data should be used as a comparative guide.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to biocompatibility assessment, evaluating the potential for a material to cause cell death. The ISO 10993-5 standard outlines the accepted methodologies. A common method is the MTT assay, which measures the metabolic activity of cells cultured in the presence of the material or its extracts. A cell viability of less than 70% is generally considered indicative of a cytotoxic effect.

Material	Cell Line	Cell Viability (%)	Reference
Polyethersulfone (PES)	L929	> 95%	[Data compiled from general biocompatibility assessments]
Polysulfone (PSU)	L929	> 90%	[Data compiled from general biocompatibility assessments]
PEEK	L929	> 95%	[1]
Polyethylene (UHMWPE)	L929	> 95%	[2]

Hemocompatibility

For blood-contacting medical devices, hemocompatibility is a critical parameter. Key aspects include hemolysis (the rupture of red blood cells) and platelet adhesion, which can lead to thrombus formation.

The hemolytic potential of a material is often evaluated according to ASTM F756. A hemolysis percentage of less than 2% is typically considered non-hemolytic.

Material	Hemolysis (%)	Reference
Polyethersulfone (PES)	< 5% (modified)	[3]
Polysulfone (PSU)	7.62% (unmodified)	[4]
PEEK	< 2%	[General biocompatibility data for medical-grade PEEK]
Polyethylene (UHMWPE)	< 2%	[General biocompatibility data for medical-grade UHMWPE]

The quantification of platelet adhesion on a material's surface provides insight into its thrombogenic potential.

Material	Platelet Adhesion (platelets/mm ²)	Reference
Polyethersulfone (PES)	Lowered with modification	[5]
Polysulfone (PSU)	Reduced with modification	[6]
PEEK	Lower than titanium	[Data from comparative studies]
Polyethylene Terephthalate (PET)	4,621 ± 1,427	[7][8]

In Vivo Inflammatory Response

The response of the host immune system to an implanted material is a crucial aspect of biocompatibility. This is often assessed by measuring the levels of inflammatory cytokines.

Material	Key Inflammatory Markers (vs. Control)	Reference
Polyethersulfone (PES)	Data not readily available for direct comparison	
Polysulfone (PSU)	Data not readily available for direct comparison	
PEEK (wear particles)	Increased IL-1 β , IL-6, TNF- α (compared to UHMWPE)	[9] [10] [11]
Polyethylene (UHMWPE particles)	Can induce inflammatory response	[9] [10] [11]

Experimental Protocols

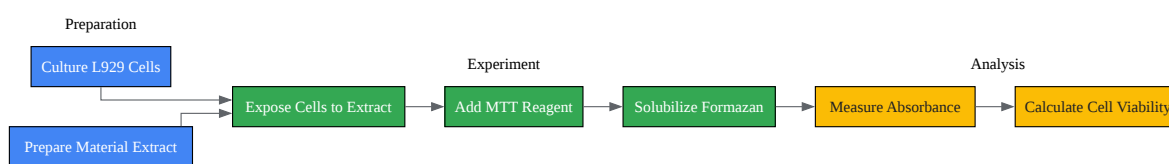
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. The following sections outline the protocols for key experiments cited in this guide, based on ISO 10993 standards.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This assay determines the cell viability by measuring the metabolic activity of cells.

- **Material Preparation:** The test material is extracted in a cell culture medium (e.g., DMEM) at 37°C for 24 hours to create an extract.
- **Cell Culture:** L929 mouse fibroblast cells are seeded in a 96-well plate and incubated until they form a sub-confluent monolayer.
- **Exposure:** The culture medium is replaced with the material extract, and the cells are incubated for a further 24-72 hours.
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., isopropanol).
- Quantification: The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to a negative control (cells cultured in fresh medium).



[Click to download full resolution via product page](#)

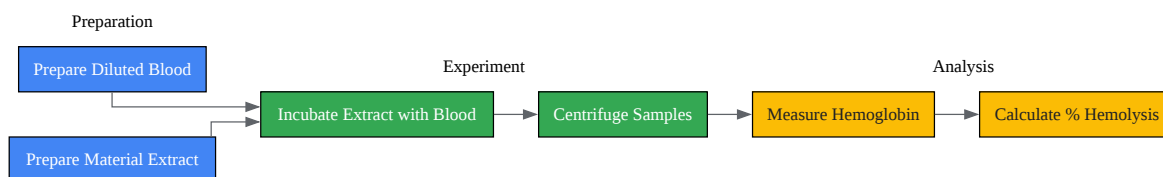
MTT Assay Workflow

Hemocompatibility: Hemolysis Assay (Based on ASTM F756)

This test evaluates the potential of a material to damage red blood cells.

- Material Preparation: The test material is incubated in a saline solution to create an extract.
- Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.
- Exposure: The material extract is mixed with a diluted blood solution and incubated at 37°C. A positive control (water) and a negative control (saline) are run in parallel.
- Centrifugation: The samples are centrifuged to separate the plasma from the red blood cells.
- Quantification: The amount of hemoglobin released into the plasma is measured spectrophotometrically.

- Calculation: The percentage of hemolysis is calculated relative to the positive control.



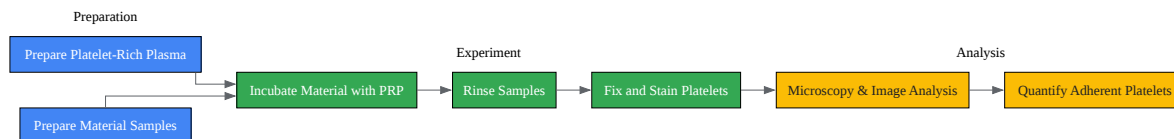
[Click to download full resolution via product page](#)

Hemolysis Assay Workflow

Hemocompatibility: Platelet Adhesion Assay

This assay quantifies the number of platelets that adhere to a material's surface.

- Material Preparation: The test material is cut into standardized samples and placed in a multi-well plate.
- Platelet-Rich Plasma (PRP) Preparation: Fresh blood is centrifuged to obtain PRP.
- Incubation: The material samples are incubated with PRP at 37°C to allow for platelet adhesion.
- Rinsing: The samples are gently rinsed to remove non-adherent platelets.
- Fixation and Staining: Adherent platelets are fixed (e.g., with glutaraldehyde) and can be stained for visualization (e.g., with a fluorescent dye).
- Quantification: The number of adherent platelets is counted using microscopy and image analysis software.



[Click to download full resolution via product page](#)

Platelet Adhesion Assay Workflow

Conclusion

The selection of a polymer for a medical device requires a thorough evaluation of its biocompatibility in the context of its intended application. Polyethersulfone is a versatile material with a good overall biocompatibility profile, however, for blood-contacting applications, surface modification is often necessary to mitigate its inherent thrombogenicity. Polysulfone presents a similar profile to PES, with some studies indicating a higher unmodified hemolysis rate. PEEK stands out for its excellent biocompatibility, particularly for implantable devices, though its wear particles can elicit an inflammatory response. Polyethylene remains a gold standard for many orthopedic applications, but like PEEK, its particulate debris is a concern.

This guide provides a comparative overview to assist in the initial stages of material selection. It is imperative that comprehensive, application-specific biocompatibility testing according to ISO 10993 and other relevant standards be conducted for any new medical device.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [bslonline.org](https://www.bslonline.org) [[bslonline.org](https://www.bslonline.org)]
- 3. Improving Hemocompatibility of Polysulfone Membrane by UV-Assisted Grafting of Sulfonated Chitosan - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 4. Surface hemocompatible modification of polysulfone membrane via covalently grafting acrylic acid and sulfonated hydroxypropyl chitosan - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10573A [pubs.rsc.org]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/21111111/)]
- 6. Improved hemocompatibility of polysulfone hemodialyzers with Endexo® surface modifying molecules - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/21111111/)]
- 7. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/21111111/)]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. Elevated cytokine expression of different PEEK wear particles compared to UHMWPE in vivo - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/21111111/)]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. The Biologic Response to Polyetheretherketone (PEEK) Wear Particles in Total Joint Replacement: A Systematic Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/21111111/)]
- To cite this document: BenchChem. [A Comparative Guide to the Biocompatibility of Polyethersulfone for Medical Devices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682532#assessing-the-biocompatibility-of-polyethersulfone-for-medical-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com